
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trinitromethyl group attached to a hydrazine backbone, along with two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of dimethyl hydrazine with trinitromethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trinitromethyl and carboxylate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The trinitromethyl group can participate in electrophilic reactions, while the hydrazine and carboxylate groups can engage in nucleophilic and coordination interactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.
Trinitromethane: Contains a trinitromethyl group but lacks the hydrazine and carboxylate functionalities.
Hydrazine-1,2-dicarboxylate: Similar backbone but without the trinitromethyl group.
Uniqueness
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the combination of its trinitromethyl, hydrazine, and carboxylate groups, which confer distinct reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
58300-50-8 |
|---|---|
Fórmula molecular |
C5H7N5O10 |
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
methyl N-(methoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C5H7N5O10/c1-19-3(11)6-7(4(12)20-2)5(8(13)14,9(15)16)10(17)18/h1-2H3,(H,6,11) |
Clave InChI |
MSELTJVXPFLSLY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NN(C(=O)OC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
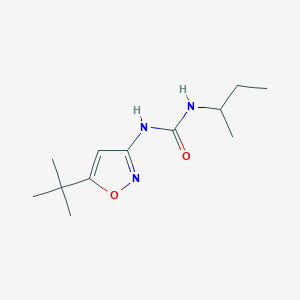
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)

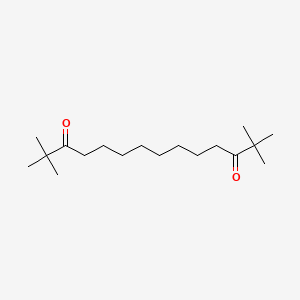

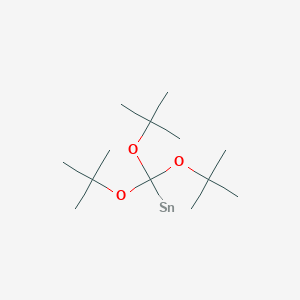

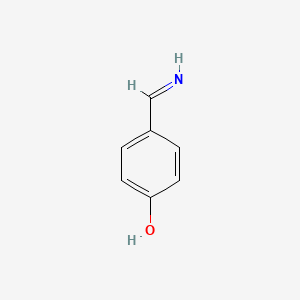
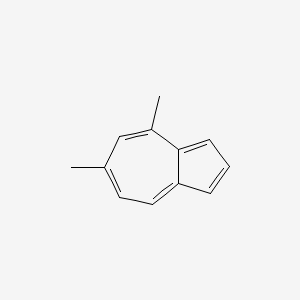

![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
